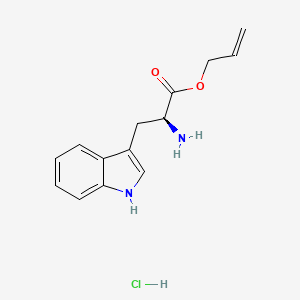

H-L-Trp-oall hcl

Description

BenchChem offers high-quality H-L-Trp-oall hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-L-Trp-oall hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

prop-2-enyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-2-7-18-14(17)12(15)8-10-9-16-13-6-4-3-5-11(10)13;/h2-6,9,12,16H,1,7-8,15H2;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUGMUHUIZFWRJ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties & Protocol: H-L-Trp-OAll·HCl in Peptide Synthesis

Executive Summary

H-L-Trp-OAll·HCl (L-Tryptophan Allyl Ester Hydrochloride) is a specialized amino acid derivative used primarily as a C-terminal building block in the synthesis of cyclic peptides, glycopeptides, and complex intermediates requiring three-dimensional orthogonality. Its allyl ester protection is stable to both acidic (Boc chemistry) and basic (Fmoc chemistry) conditions, removable only via Palladium(0)-catalyzed allyl transfer.

This guide addresses the critical chemical behavior of this molecule, specifically the high risk of indole alkylation during deprotection and the requisite scavenger protocols to prevent it.[1][2]

Part 1: Physicochemical Profile[3]

The hydrochloride salt form improves the stability of the tryptophan moiety against oxidation compared to the free base, but it requires neutralization prior to coupling.

Table 1: Chemical Specifications

| Property | Data | Notes |

| Chemical Name | L-Tryptophan Allyl Ester Hydrochloride | |

| Formula | ||

| Molecular Weight | 280.75 g/mol | |

| CAS Number | 108321-76-2 (varies by salt) | Verify specific batch COA |

| Appearance | White to off-white crystalline powder | Discoloration indicates oxidation (Kynurenine formation) |

| Solubility | High: Water, Methanol, DMSO, DMFLow: Diethyl Ether, Hexane, DCM | Dissolve in DMF for coupling; Water/MeOH for analysis.[3][4] |

| Melting Point | 209–215 °C | |

| Hygroscopicity | Moderate | Store desiccated at -20°C to prevent hydrolysis. |

Part 2: The Orthogonal Advantage

In complex peptide synthesis, H-L-Trp-OAll·HCl provides a "third dimension" of protection. Standard solid-phase peptide synthesis (SPPS) relies on two dimensions (Acid/Base). The allyl group introduces a metal-labile dimension.

Diagram 1: Orthogonal Protection Logic

This diagram illustrates how H-L-Trp-OAll allows for selective deprotection without disturbing other sensitive groups.

Caption: The allyl ester (green) remains stable while N-terminal groups (red) are manipulated, enabling head-to-tail cyclization.

Part 3: Critical Mechanism – The Indole Challenge

The most significant risk when using H-L-Trp-OAll is Indole Alkylation during deprotection.

The Problem: Electrophilic Attack

When Pd(0) removes the allyl group, it forms a

The Solution: Hydride Scavenging

Phenylsilane (

Diagram 2: Deprotection Mechanism & Scavenging

Caption: Phenylsilane intercepts the reactive Pi-Allyl complex, preventing it from attacking the sensitive Trp indole ring.

Part 4: Validated Experimental Protocols

Protocol A: Coupling H-L-Trp-OAll·HCl

Since the molecule is a hydrochloride salt, the amine is protonated (

-

Dissolution: Dissolve 1.0 eq of H-L-Trp-OAll·HCl in DMF (Concentration ~0.1 M).

-

Neutralization: Add 1.0 eq of DIPEA (Diisopropylethylamine).

-

Note: Do not use excess base for long periods to avoid potential racemization, although Trp is relatively resistant compared to Cys/His.

-

-

Activation: Add the pre-activated carboxylic acid component (e.g., Fmoc-AA-OH activated with HBTU/HOBt or HATU/HOAt).

-

Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC or HPLC.

Protocol B: Deprotection (The "Thieriet" Method)

This protocol uses Phenylsilane to protect the Tryptophan indole.

Reagents:

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) - 0.1 to 0.2 eq. -

Scavenger: Phenylsilane (

) - 10 to 20 eq. -

Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step:

-

Preparation: Perform all steps under Nitrogen or Argon. Pd(0) is oxygen-sensitive.

-

Dissolution: Dissolve the protected peptide in dry DCM.

-

Scavenger Addition: Add Phenylsilane (20 eq). Stir for 2 minutes.

-

Catalyst Addition: Add

(0.1 eq).[5]-

Visual Check: Solution should turn yellow/orange. If it turns black immediately, the catalyst is dead (oxidized to Pd metal).

-

-

Reaction: Stir at Room Temperature for 20–40 minutes.

-

Quenching/Workup:

-

Precipitate the peptide with cold Diethyl Ether (if solid phase).

-

Or, wash with 0.02M sodium diethyldithiocarbamate (in DMF) to chelate and remove residual Palladium.

-

Part 5: Troubleshooting & Stability

Oxidation (Kynurenine Formation)

Tryptophan is sensitive to photo-oxidation and acid-catalyzed oxidation.

-

Symptom: The white H-L-Trp-OAll powder turns yellow/brown.

-

Prevention: Store under Argon at -20°C. Use degassed solvents during synthesis.

-

During Cleavage: When removing other protecting groups (e.g., Boc), use a cleavage cocktail containing EDT (Ethanedithiol) or DODT to scavenge reactive oxygen species.

Incomplete Deprotection

-

Cause: Poisoning of the Pd catalyst by sulfur (Met/Cys residues) or oxidation by air.

-

Fix: Increase catalyst loading to 0.5 eq. Ensure strict anaerobic conditions.

Solubility Issues

-

Observation: H-L-Trp-OAll·HCl is not soluble in DCM.

-

Fix: Dissolve in a minimal amount of DMF first, then dilute with DCM for the reaction, or perform the coupling in pure DMF.

References

-

Thieriet, N., et al. (1997). "Solid-phase synthesis of cyclic peptides using the allyl group." Tetrahedron Letters, 38(41), 7275-7278.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][8] Chemical Reviews, 109(6), 2455-2504.

-

Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology." Tetrahedron, 54(13), 2967-3042.

-

Grieco, P., et al. (2001). "Application of the allyl ester protecting group in the synthesis of cyclic peptides." Journal of Peptide Research, 57(3), 250-256.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. bachem.com [bachem.com]

Molecular weight and structure of L-Tryptophan allyl ester hydrochloride

Technical Monograph: L-Tryptophan Allyl Ester Hydrochloride

Executive Summary

L-Tryptophan allyl ester hydrochloride (H-Trp-OAll[1]·HCl) is a specialized amino acid derivative widely utilized in advanced peptide synthesis and organic chemistry. As the hydrochloride salt of the allyl ester of L-tryptophan, it serves as a critical C-terminal building block.[1] Its primary value lies in its orthogonal protection profile : the allyl ester moiety is stable under both acidic (Boc chemistry) and basic (Fmoc chemistry) conditions, yet it can be selectively cleaved under mild, neutral conditions using Palladium(0) catalysis.[1] This unique property allows for the synthesis of complex cyclic peptides, side-chain modifications, and the prevention of diketopiperazine formation during convergent peptide synthesis.[1]

Chemical Identity & Physicochemical Properties

Table 1: Chemical Identity

| Parameter | Specification |

| IUPAC Name | Prop-2-enyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride |

| Common Name | L-Tryptophan allyl ester hydrochloride |

| Synonyms | H-Trp-OAll[1][2]·HCl; Allyl L-tryptophanate hydrochloride |

| CAS Number | Not widely listed (Refer to MFCD01074685) |

| Molecular Formula | C₁₄H₁₆N₂O₂[1] · HCl |

| Molecular Weight | 280.75 g/mol |

| SMILES | Cl.NC(CC1=CNC2=CC=CC=C12)C(=O)OCC=C |

| Chirality | L-Isomer (S-configuration) |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 209 – 215 °C (Decomposes) |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Ethanol |

| Optical Rotation | |

| Hygroscopicity | Low to Moderate (Store desiccated) |

Structural Characterization

The structure of L-Tryptophan allyl ester hydrochloride consists of three distinct functional zones, each playing a specific role in its chemical behavior:

-

Indole Side Chain: The electron-rich indole ring is sensitive to oxidation and electrophilic attack. In the hydrochloride salt form, the indole nitrogen remains unprotonated (

), while the -

-Ammonium Core: The amine exists as the hydrochloride salt (

-

Allyl Ester Terminus: The allyl group (

) renders the carboxylate chemically inert to standard deprotection reagents (TFA, Piperidine) but highly reactive toward Pd(0) complexes.[1]

Figure 1: Chemical Structure Representation

Caption: Functional decomposition of L-Tryptophan Allyl Ester HCl highlighting reactive and protected zones.[1]

Synthesis & Production Protocols

The synthesis of L-Tryptophan allyl ester hydrochloride is typically achieved via Fischer Esterification .[1] This acid-catalyzed process drives the equilibrium toward ester formation by using an excess of allyl alcohol and removing water, or by using thionyl chloride to generate anhydrous HCl in situ.[1]

Protocol: Thionyl Chloride Mediated Esterification

Reagents:

-

Allyl Alcohol (Excess, solvent)[1]

-

Thionyl Chloride (

, 2.5 eq)[1] -

Diethyl Ether (for precipitation)[1]

Step-by-Step Methodology:

-

Activation: Chill allyl alcohol (10-15 mL per gram of Trp) to

in a round-bottom flask under an inert atmosphere ( -

Reagent Addition: Add thionyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature

to prevent side reactions (e.g., allylic chloride formation).[1] -

Solubilization: Add L-Tryptophan solid in portions. The solution will clarify as the amino acid reacts.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (System: -

Isolation: Evaporate excess allyl alcohol under reduced pressure.

-

Crystallization: Dissolve the oily residue in a minimum amount of methanol and precipitate by adding cold diethyl ether. Filter the white solid.

-

Drying: Dry under high vacuum over

to remove traces of HCl and solvent.

Figure 2: Synthesis Workflow

Caption: Step-wise synthesis of L-Tryptophan allyl ester hydrochloride via Thionyl Chloride activation.

Applications in Drug Development

The allyl ester is a cornerstone of Orthogonal Protecting Group Strategy . In complex peptide synthesis, particularly for cyclic peptides (e.g., head-to-tail cyclization), one must selectively deprotect the C-terminus without affecting the N-terminal protection (Fmoc or Boc) or side-chain protection (tBu, Trt, Pbf).[1]

Mechanism of Pd(0)-Catalyzed Deprotection

Unlike acid/base labile groups, the allyl ester is cleaved by a Palladium(0) catalyst (e.g.,

-

Oxidative Addition: Pd(0) inserts into the allylic C-O bond, forming a

-allyl palladium complex.[1] -

Nucleophilic Trapping: A scavenger nucleophile (e.g., Phenylsilane, Morpholine, or N-Methylaniline) attacks the allyl group, regenerating Pd(0) and releasing the free carboxylate.[1]

Figure 3: Pd(0) Deprotection Mechanism

Caption: Catalytic cycle for the selective cleavage of the allyl ester using Palladium(0).

Analytical Validation

To ensure scientific integrity, the identity of L-Tryptophan allyl ester hydrochloride must be validated using NMR and HPLC.[1]

Nuclear Magnetic Resonance (NMR) Analysis

H NMR (400 MHz, DMSO-- 11.10 (s, 1H): Indole NH.

-

8.45 (br s, 3H): Ammonium

- 7.50 (d, 1H), 7.35 (d, 1H): Indole aromatic protons (C4, C7).[1]

- 6.95 - 7.10 (m, 2H): Indole aromatic protons (C5, C6).[1]

-

5.85 (m, 1H): Allyl

-

5.20 - 5.35 (m, 2H): Allyl

-

4.65 (d, 2H): Allyl

-

4.25 (t, 1H):

-

3.25 - 3.45 (m, 2H):

Quality Control Parameters

-

Purity (HPLC):

(Column: C18, Gradient: 5-95% MeCN in 0.1% TFA).[1] -

Chiral Purity:

D-isomer (determined by chiral HPLC). -

Water Content (Karl Fischer):

.

Handling & Safety

-

Storage: Store at

to -

Safety: Irritant to eyes, respiratory system, and skin.[1] Wear standard PPE (gloves, goggles, lab coat).[1]

-

Stability: Stable for >2 years if stored properly. Aqueous solutions should be prepared fresh to avoid ester hydrolysis or diketopiperazine formation.

References

-

Chem-Impex International. (n.d.).[1] L-Tryptophan allyl ester hydrochloride Product Page. Retrieved from

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (General reference for Allyl protection).

-

Gomez-Martinez, P., et al. (2000).[1] Palladium(0)-Catalyzed Deprotection of Allyl Esters. Journal of the Chemical Society, Perkin Transactions 1.

-

BenchChem. (2025). Technical Guide to Tryptophan Esters. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] L-Tryptophan Methyl Ester Hydrochloride Product Data. (Used for comparative physicochemical properties). Retrieved from [1][2]

Sources

Technical Guide: Solubility & Stability Profile of H-L-Trp-OAll·HCl

Executive Summary

H-L-Trp-OAll·HCl (L-Tryptophan Allyl Ester Hydrochloride) is a specialized amino acid derivative widely utilized as a C-terminal building block in solid-phase and solution-phase peptide synthesis. Its utility stems from the orthogonal protection offered by the allyl ester, which can be removed under mild palladium-catalyzed conditions (Alloc chemistry), preserving acid-labile side chains (e.g., Boc, tBu).

However, its physicochemical behavior is dictated by a "tug-of-war" between three distinct structural motifs:

-

The Ionic Head: The

-ammonium hydrochloride salt ( -

The Hydrophobic Core: The indole side chain is aromatic, lipophilic, and oxidation-sensitive.

-

The Lipophilic Tail: The allyl ester (

) reduces polarity compared to the free acid or methyl esters.

This guide provides a definitive analysis of its solubility across organic and aqueous media, stability protocols, and handling procedures for high-fidelity synthesis.

Part 1: Molecular Architecture & Physicochemical Profile

Understanding the solubility requires dissecting the molecule's interaction with solvent dipoles.

| Structural Component | Physicochemical Effect | Solubility Impact |

| High Polarity, Ionic Lattice | Promotes solubility in Water, MeOH, DMSO. Increases melting point ( | |

| Indole Ring | Aromatic, Hydrophobic, Electron-Rich | Limits solubility in pure water (without salt form). Promotes solubility in DMF, DCM. Risk: Oxidation sink. |

| Allyl Ester | Lipophilic, Non-polar | Reduces water solubility vs. H-L-Trp-OH. Increases solubility in organic solvents (DCM, EtOAc). |

The "Dual Nature" Solvation Mechanism

In polar aprotic solvents (DMF, DMSO), the solvent molecules effectively solvate the ammonium cation and the indole ring simultaneously. In non-polar solvents (Hexane, Ether), the high lattice energy of the hydrochloride salt prevents dissolution, making these excellent "anti-solvents" for precipitation/purification.

Part 2: Solubility Landscape

The following data categorizes solvents based on their thermodynamic compatibility with H-L-Trp-OAll·HCl.

Comparative Solubility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Super-Solvents | DMF, DMSO, NMP | High (>100 mg/mL) | Preferred for Synthesis. Excellent solvation of both salt and aromatic portions. |

| Polar Protic | Methanol (MeOH), Ethanol | High (>50 mg/mL) | Good for transfers. Warning: Avoid prolonged storage due to potential transesterification (Allyl |

| Aqueous | Water, PBS (pH < 7) | Moderate-High | Soluble due to HCl salt. Critical: Unstable over time (hydrolysis). Solution pH is acidic (~3-4). |

| Halogenated | DCM, Chloroform | Moderate | Variable. Often requires a small % of MeOH or DMF to fully break the crystal lattice of the salt form. |

| Ethers/Alkanes | Diethyl Ether, Hexane | Insoluble | Use for Precipitation. Adding these to a DMF/MeOH solution will crash out the pure product. |

Diagram 1: Solubility & Stability Decision Tree

This diagram illustrates the logical flow for solvent selection based on the intended application (Reaction vs. Purification).

Caption: Decision tree guiding solvent choice. Green nodes indicate optimal paths; Red nodes highlight stability risks like transesterification or hydrolysis.

Part 3: Stability & Handling Protocols

The solubility of H-L-Trp-OAll·HCl cannot be decoupled from its stability. Two primary degradation pathways exist:

Indole Oxidation (The "Browning" Effect)

The electron-rich indole ring is highly susceptible to oxidative degradation, forming N-formylkynurenine and other colored species.

-

Trigger: Light + Oxygen + Protic Solvents.

-

Observation: Solution turns yellow

pink -

Prevention:

-

Always degas solvents (sparge with Argon/Nitrogen) before dissolution.

-

Wrap glassware in aluminum foil.

-

Use fresh solutions immediately; do not store >24 hours.

-

Ester Hydrolysis

While the HCl salt buffers the solution to a slightly acidic pH (stable), adding base (e.g., DIPEA, TEA) during coupling reactions activates the amine but also exposes the allyl ester to potential hydrolysis if water is present.

-

Trigger: pH > 7 + Water.

-

Mechanism: Hydroxide ion attacks the carbonyl carbon, cleaving the allyl group and returning the free acid (H-L-Trp-OH).

-

Prevention: Use anhydrous solvents (DMF/DCM) strictly.

Part 4: Experimental Protocols

Protocol A: Preparation of Stock Solution for Peptide Synthesis (0.2 M)

Target: Dissolve H-L-Trp-OAll·HCl for use in standard Fmoc/Boc coupling cycles.

Materials:

-

H-L-Trp-OAll·HCl (MW: 280.75 g/mol )

-

Anhydrous DMF (Dimethylformamide)

-

Argon gas line

-

Sonicator

Step-by-Step:

-

Calculate: For 10 mL of 0.2 M solution, weigh 561.5 mg of H-L-Trp-OAll·HCl.

-

Inert Atmosphere: Place the powder into a dry vial and flush with Argon for 30 seconds.

-

Solvent Addition: Add 8.0 mL of anhydrous DMF.

-

Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 1 minute. The solution should be clear and colorless.

-

Note: If the solution is yellow, the starting material may be oxidized. Check purity.

-

-

Volume Adjustment: Top up to 10.0 mL with DMF.

-

Usage: Use immediately. If coupling requires a base (e.g., DIPEA), add it only immediately before adding the solution to the resin/reaction mixture to prevent premature dimerization or hydrolysis.

Protocol B: Solubility Verification (Saturation Method)

Target: Determine if the batch is suitable for high-concentration workflows.

Caption: Rapid solubility screening workflow. Visual clarity indicates solubility >100 mg/mL.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455-2504. (Foundational text on protecting group stability including Allyl esters).

-

PubChem. (2025). L-Tryptophan Compound Summary. National Library of Medicine. Retrieved from [Link]

- Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. (Context for solvent choices in Trp-containing peptides).

Sources

Technical Guide: H-L-Trp-OAll·HCl as a Strategic Intermediate in Organic Synthesis

Executive Summary

H-L-Trp-OAll·HCl (L-Tryptophan allyl ester hydrochloride) is a specialized amino acid derivative that serves as a critical "orthogonal" handle in complex peptide synthesis and peptidomimetic drug design. Its primary utility lies in the allyl ester protecting group , which offers a unique deprotection vector—transition metal catalysis (Palladium-0)—that is completely stable to the acidic (Boc) and basic (Fmoc) conditions used in standard solid-phase peptide synthesis (SPPS).

This guide details the synthesis, mechanistic utility, and experimental protocols for H-L-Trp-OAll·HCl, with a specific focus on preventing the common side-reaction of indole allylation during deprotection.

Part 1: Chemical Profile & Strategic Utility

Compound Identity[1]

-

Chemical Name: L-Tryptophan allyl ester hydrochloride[1]

-

Synonyms: H-Trp-OAll·HCl; 2-Propenyl L-tryptophanate hydrochloride

-

MDL Number: MFCD01074685[1]

-

Molecular Formula:

-

Molecular Weight: 280.75 g/mol

-

Physical State: White to off-white crystalline powder

-

Melting Point: 209–215 °C (dec.)[1]

The Orthogonality Principle

In the synthesis of cyclic peptides (e.g., head-to-tail cyclization) or complex branched peptides, the C-terminus must be unmasked without disturbing the N-terminal protection or side-chain blockers. H-L-Trp-OAll·HCl provides this "third dimension" of orthogonality.

-

Dimension 1 (Base Labile): Fmoc (Removed by Piperidine)

-

Dimension 2 (Acid Labile): Boc / t-Bu (Removed by TFA)

-

Dimension 3 (Metal Labile): Allyl Ester (Removed by

/ Scavenger)

This allows the researcher to synthesize a linear peptide chain, remove the C-terminal allyl group selectively, and cyclize the peptide while side chains remain fully protected.

Part 2: Synthesis of the Intermediate

The synthesis of H-L-Trp-OAll·HCl is best achieved via Fischer Esterification activated by thionyl chloride.[2] While seemingly standard, the presence of the indole ring and the polymerizable allyl alcohol requires strict temperature control to prevent degradation.

Experimental Protocol: Thionyl Chloride Activation

Objective: Synthesize 10g of H-L-Trp-OAll·HCl.

Reagents:

-

L-Tryptophan (20.4 g, 100 mmol)

-

Allyl Alcohol (anhydrous, 150 mL)

-

Thionyl Chloride (

, 8.0 mL, 110 mmol) -

Diethyl Ether (

, for precipitation)

Step-by-Step Methodology:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube), and a pressure-equalizing addition funnel. Flush with

. -

Solvent Charge: Add anhydrous allyl alcohol (100 mL) to the flask and cool to -10°C using an ice/salt bath.

-

Activation: Add thionyl chloride (8.0 mL) dropwise over 20 minutes. Critical: Maintain temperature < 0°C. The reaction is highly exothermic; rapid addition will cause allyl chloride formation and darkening (polymerization).

-

Addition: Add L-Tryptophan (20.4 g) in solid portions. The solution may remain a suspension initially.

-

Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 1 hour. Then, heat to 50°C (do not reflux vigorously) for 4–6 hours.

-

Checkpoint: Monitor by TLC (System:

85:10:5). Starting material (

-

-

Workup: Concentrate the mixture under reduced pressure (rotary evaporator, water bath < 45°C) to remove excess allyl alcohol. A thick, oily residue will remain.

-

Crystallization: Dissolve the residue in a minimum amount of cold MeOH (approx. 20 mL) and add cold Diethyl Ether (300 mL) slowly with vigorous stirring. A white precipitate should form.[3]

-

Isolation: Filter the solid, wash with cold ether (

mL), and dry under high vacuum for 12 hours.

Yield Expectations: 85–92% yield.

Purity Check:

Part 3: The Deprotection Mechanism & "The Scavenger Problem"

The removal of the allyl ester is the most critical step when using this intermediate. It proceeds via a

The Mechanism

-

Oxidative Addition:

coordinates to the allyl alkene, followed by oxidative addition to form the cationic -

Nucleophilic Scavenging: A nucleophile (scavenger) attacks the

-allyl complex, regenerating

Expert Insight: Preventing Indole Alkylation

The Danger: If the scavenger is absent or kinetically slow, the electrophilic

The Solution: Use Phenylsilane (

Deprotection Protocol (Standard)

-

Catalyst:

(0.1 equiv) -

Scavenger:

(10 equiv) - Preferred for Trp to prevent alkylation. -

Solvent: Dry DCM or DMF.

-

Condition: Argon atmosphere, RT, 30–60 mins.

Part 4: Applications in Complex Synthesis

Head-to-Tail Peptide Cyclization

Cyclic peptides often exhibit superior metabolic stability and membrane permeability compared to linear analogs. H-L-Trp-OAll·HCl is ideal for synthesizing cyclic peptides containing Tryptophan (e.g., daptomycin analogs).

Workflow:

-

Load first amino acid (not Trp) onto resin (e.g., 2-chlorotrityl chloride).

-

Synthesize linear sequence using Fmoc chemistry.

-

Couple H-L-Trp-OAll·HCl as the final C-terminal residue (if synthesizing in solution) or incorporate it early if using a side-chain anchoring strategy.

-

Deprotection: Treat with

to unveil the C-terminal COOH of Trp. -

Cyclization: Activate the free COOH (e.g., PyBOP/DIEA) to react with the N-terminal amine.

Late-Stage Indole Functionalization

Recent methodologies utilize the allyl ester not just as a protecting group, but as a handle for directing C-H activation. The ester group can direct palladium-catalyzed olefination to the C4 position of the indole ring, allowing for the synthesis of complex alkaloids.

Part 5: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Polymerization of Allyl Alcohol | Ensure temp < 0°C during |

| Indole Alkylation (Deprotection) | Insufficient Scavenger | Increase |

| Incomplete Deprotection | Oxidized Catalyst | |

| Racemization | High Temp / Basic Workup | Avoid strong bases during workup. Keep pH < 8.[3][4] |

References

-

Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron, 54(13), 2967-3042. Link

-

Kzierzak, A., & Malik, A. (1987). Mild Palladium(0)-Catalyzed Deprotection of Allyl Esters. Tetrahedron Letters, 28(38), 4371. Link

-

Thieriet, N., et al. (2000). Use of N,N'-dimethylbarbituric acid as a scavenger for the palladium-catalyzed deprotection of allyl esters in solid-phase peptide synthesis. Tetrahedron Letters, 41(33), 6347-6350. Link

-

Chem-Impex International. Product Specification: L-Tryptophan allyl ester hydrochloride. Catalog No. 04768. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

Sources

Methodological & Application

Conditions for coupling H-L-Trp-oall hcl in solid phase peptide synthesis

This Application Note is designed for senior researchers and process chemists utilizing H-L-Trp-OAll HCl (L-Tryptophan Allyl Ester Hydrochloride) in peptide synthesis. This derivative is a critical tool for orthogonal protection strategies , particularly in the synthesis of cyclic peptides (head-to-tail) or the modification of the C-terminus post-synthesis.

Executive Summary

H-L-Trp-OAll HCl is a semi-permanent building block used primarily when the C-terminus of a peptide requires protection that is orthogonal to both acid-labile (Boc/tBu) and base-labile (Fmoc) groups. The Allyl ester (-OAll) is stable to TFA and Piperidine but is cleaved selectively by Palladium(0) catalysts.[1]

Core Challenges addressed in this guide:

-

HCl Salt Neutralization: The amine is protonated; failure to neutralize effectively prevents coupling, while over-neutralization can lead to racemization or premature Fmoc removal of the coupling partner.

-

Indole Sensitivity: The tryptophan indole ring is electron-rich and susceptible to alkylation (by carbocations) and oxidation (by air/peroxides), particularly during the Pd(0) deprotection steps.

-

Catalyst Poisoning: The sulfur (Met/Cys) and nitrogen (Trp/His) content in peptides can poison Pd catalysts, requiring specific scavenger protocols.

Chemical Competency & Preparation

Solubility and Handling

-

State: White to off-white crystalline powder.

-

Solubility: Soluble in DMF, NMP, and DMSO. Slightly soluble in DCM.

-

Hygroscopicity: Moderate. Store at -20°C under dessication. Allow to warm to room temperature before opening to prevent condensation, which accelerates ester hydrolysis.

The Neutralization Criticality

H-L-Trp-OAll is supplied as the Hydrochloride salt. The free amine must be generated in situ to participate as a nucleophile.

The "Goldilocks" Zone for Base:

-

Too Little Base: The amine remains protonated (

) and unreactive. Yields drop near zero. -

Too Much Base: Excess base (especially DBU or large excesses of DIPEA) can cause base-catalyzed epimerization of the activated amino acid component or premature Fmoc removal.

Recommended Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). Stoichiometry: 2.0 to 2.2 equivalents relative to H-L-Trp-OAll HCl.

Experimental Protocols

Protocol A: Coupling H-L-Trp-OAll HCl to a Carboxylic Acid (Solution/Solid Phase)

Scenario: Attaching H-L-Trp-OAll to a resin-bound peptide (e.g., via a side-chain carboxyl) or to an Fmoc-AA-OH in solution.

Reagents:

-

Carboxyl Component: Resin-bound peptide or Fmoc-AA-OH (1.0 eq)

-

Amine Component: H-L-Trp-OAll HCl (1.2 – 1.5 eq)

-

Coupling Reagent: HATU or PyBOP (for speed) or DIC/Oxyma (to minimize racemization).

-

Base: DIPEA (2.0 eq relative to Trp-OAll).

-

Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxyl Component (1.0 eq) and Coupling Reagent (1.0 eq) in DMF.

-

Note: If using DIC/Oxyma, pre-activate for 2-3 minutes. If using HATU, add it immediately before the amine.

-

-

Neutralization (The "Pre-Mix"): In a separate vial, dissolve H-L-Trp-OAll HCl (1.2 eq) in minimal DMF. Add DIPEA (2.4 eq—calculated as 2.0 eq per HCl salt). Vortex briefly.

-

Why? Pre-neutralizing ensures the amine is free immediately upon contact with the activated ester.

-

-

Coupling: Add the neutralized Trp-OAll solution to the activated Carboxyl component.

-

Reaction: Agitate (do not vortex violently) for 60–120 minutes at Room Temperature.

-

Monitoring:

Protocol B: Palladium-Catalyzed Deprotection of Trp-OAll (On-Resin)

Scenario: Removing the Allyl group to allow for Head-to-Tail cyclization.

Critical Warning: Tryptophan is sensitive to oxidation.[10] Standard Pd deprotection often uses air; for Trp-containing peptides, inert atmosphere (Argon/Nitrogen) is mandatory .

Reagents:

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) - 0.1 to 0.2 eq.

-

Scavenger: Phenylsilane (PhSiH3) - 10 to 20 eq.

-

Why PhSiH3? Unlike morpholine (a base), Phenylsilane is a neutral hydride donor. It efficiently regenerates Pd(0) and scavenges the allyl cation without risking base-catalyzed side reactions or alkylation of the Trp indole ring.

-

-

Solvent: Dry DCM (Dichloromethane).

Step-by-Step Procedure:

-

Wash: Wash resin 3x with dry DCM to remove DMF (DMF can coordinate Pd and slow the reaction).

-

Preparation: In a vial (under Argon), dissolve Pd(PPh3)4 and PhSiH3 in DCM.

-

Visual Check: Solution should be yellow/orange. If black/precipitated, the catalyst is dead.

-

-

Reaction: Add solution to resin. Bubble Nitrogen/Argon through the mixture gently or shake in a sealed vessel under inert gas.

-

Duration: 2 x 30 minutes. (Repeat with fresh catalyst solution).

-

Wash (Crucial):

Strategic Visualization

Workflow: Head-to-Tail Cyclization Strategy

This diagram illustrates the specific placement of H-L-Trp-OAll in a cyclization workflow, highlighting the orthogonal deprotection step.

Figure 1: Workflow for Head-to-Tail Cyclization using H-L-Trp-OAll as the N-terminal residue (providing the C-terminal ester).

Mechanism: Palladium Scavenging with Phenylsilane

This diagram details the "safe" deprotection pathway that protects the Tryptophan indole.

Figure 2: Mechanism of Allyl deprotection showing how Phenylsilane intercepts the Allyl cation, preventing alkylation of the sensitive Trp indole ring.

Troubleshooting & Optimization Data

Common Failure Modes

| Issue | Symptom | Root Cause | Corrective Action |

| Low Coupling Yield | Unreacted COOH on resin | Incomplete neutralization of HCl salt. | Ensure 2.0–2.2 eq DIPEA is added to the Trp-OAll solution before addition to the resin. |

| Racemization | D-Trp impurity detected | Over-activation or excess base. | Use DIC/Oxyma instead of HATU. Reduce DIPEA to exactly 2.0 eq. |

| Indole Alkylation | Mass +40 Da (Allyl) or +56 Da (tBu) | Electrophilic attack during deprotection. | Allyl Step: Use PhSiH3 (20 eq). TFA Step: Use EDT (2.5%) and TIPS (2.5%) in cleavage cocktail. |

| Incomplete De-allylation | Mass corresponds to protected ester | Pd catalyst poisoning (S/N atoms). | Increase Pd loading to 0.5 eq. Wash resin with sodium diethyldithiocarbamate to remove poisoned Pd, then repeat. |

Comparative Scavenger Performance (Allyl Removal)

Data synthesized from internal optimization protocols for Trp-containing peptides.

| Scavenger | Reaction Time | Trp-Alkylation Risk | Pd Regeneration | Recommendation |

| Morpholine | 2 hrs | Moderate (Basic pH) | Good | Avoid with Trp (Base risk). |

| Dimedone | 4 hrs | Low | Moderate | Too slow for steric bulk. |

| Phenylsilane | 30 mins | Very Low | Excellent | Preferred. |

| Borane-Dimethylamine | 1 hr | Low | Good | Alternative if PhSiH3 unavailable. |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][6][10][11][12] Chemical Reviews, 109(6), 2455-2504. Link

-

Thieriet, N., et al. (2000). "Solid-Phase Synthesis of Cyclic Peptides." International Journal of Peptide Research and Therapeutics. Link

-

Gomez-Martinez, P., et al. (1999). "N-Alloc protecting group in solid-phase peptide synthesis."[2][11] Journal of the Chemical Society, Perkin Transactions 1. Link

-

Biotage Application Note. (2023). "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" Link

-

Grieco, P., et al. (2001). "Solid-phase synthesis of a cyclic peptide using the allyl linker." Journal of Peptide Research.[8] Link

Note: This guide assumes standard safety protocols for handling Palladium catalysts and chlorinated solvents. Always perform these reactions in a fume hood.

Sources

- 1. peptide.com [peptide.com]

- 2. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Esterification of L-Tryptophan to H-L-Trp-OAll HCl

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of L-Tryptophan allyl ester hydrochloride (H-L-Trp-OAll HCl), a valuable building block in peptide synthesis and drug discovery. The protocol is based on the principles of Fischer-Speier esterification, a robust and widely used method for the preparation of amino acid esters. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Significance of L-Tryptophan Allyl Ester

L-Tryptophan and its derivatives are of significant interest in pharmaceutical and biochemical research due to their role as precursors to the neurotransmitter serotonin and their presence in numerous bioactive natural products.[1] The protection of the carboxylic acid moiety of amino acids as esters is a fundamental strategy in peptide synthesis, preventing its unwanted participation in peptide bond formation. The allyl ester, in particular, offers distinct advantages as a protecting group due to its stability under various conditions and its selective removal under mild, neutral conditions using palladium catalysis, which is orthogonal to many other protecting groups used in peptide synthesis.

The hydrochloride salt of the L-Tryptophan allyl ester (H-L-Trp-OAll HCl) enhances the compound's solubility and stability, making it a convenient form for storage and handling in a laboratory setting.[1] Its applications are primarily in the synthesis of novel peptides and indole derivatives, which are explored for their therapeutic potential in areas such as neuroscience and oncology.[1]

The Synthetic Strategy: Fischer-Speier Esterification

The most common and direct method for the synthesis of amino acid esters is the Fischer-Speier esterification.[2] This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of an alcohol. In the context of amino acid esterification, the acid catalyst serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for attack by the alcohol, and it protonates the α-amino group, protecting it from participating in side reactions.[2][3]

Several methods can be employed to introduce the acid catalyst, including bubbling dry hydrogen chloride gas through the alcohol, or the in situ generation of HCl by the reaction of thionyl chloride (SOCl₂) with the alcohol.[2] The latter method is often preferred for its experimental convenience.

Mechanistic Overview

The mechanism of the Fischer-Speier esterification is a reversible, multi-step process.[4]

Figure 1: Simplified mechanism of Fischer-Speier esterification.

Critical Consideration: The Indole Side Chain of Tryptophan

The indole nucleus of tryptophan is susceptible to oxidation and alkylation under strongly acidic conditions.[5] While the protonation of the α-amino group provides protection, the indole ring can still be a target for electrophilic attack. Therefore, the reaction conditions, particularly temperature and duration, must be carefully controlled to minimize the formation of byproducts. For highly sensitive applications or complex peptide syntheses, protection of the indole nitrogen with groups like tert-butyloxycarbonyl (Boc) or formyl (For) may be considered, though for the direct synthesis of H-L-Trp-OAll HCl, this is often omitted for simplicity.[6][7]

Detailed Experimental Protocol

This protocol describes the synthesis of H-L-Trp-OAll HCl from L-Tryptophan using allyl alcohol and thionyl chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| L-Tryptophan | ≥99% | e.g., Sigma-Aldrich | Dry thoroughly before use. |

| Allyl Alcohol | Anhydrous, ≥99% | e.g., Sigma-Aldrich | Store over molecular sieves. |

| Thionyl Chloride (SOCl₂) | ≥99% | e.g., Sigma-Aldrich | Use freshly opened or distilled. |

| Diethyl Ether | Anhydrous | e.g., Sigma-Aldrich | |

| Round-bottom flask | - | - | Oven-dried. |

| Magnetic stirrer and stir bar | - | - | |

| Reflux condenser | - | - | With a drying tube (e.g., CaCl₂). |

| Ice bath | - | - | |

| Rotary evaporator | - | - |

Reaction Workflow

Figure 2: Experimental workflow for the synthesis of H-L-Trp-OAll HCl.

Step-by-Step Procedure

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-Tryptophan (10.2 g, 50 mmol) in anhydrous allyl alcohol (100 mL).

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath with constant stirring. Slowly add thionyl chloride (5.5 mL, 75 mmol, 1.5 equivalents) dropwise over 30 minutes. The addition is exothermic and generates HCl gas, so it should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 97 °C for allyl alcohol) and maintain for 3-5 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product, being more nonpolar than the starting amino acid, will have a higher Rf value.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Remove the excess allyl alcohol and other volatile components under reduced pressure using a rotary evaporator.

-

Purification: To the resulting oily or solid residue, add anhydrous diethyl ether (150 mL) and stir vigorously to induce precipitation of the hydrochloride salt. The product should precipitate as a white to off-white solid.

-

Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold anhydrous diethyl ether, and dry it under vacuum to a constant weight.

Expected Yield and Physical Properties

-

Yield: 70-85%

-

Appearance: White to off-white powder[1]

-

Molecular Formula: C₁₄H₁₆N₂O₂·HCl[1]

-

Molecular Weight: 280.75 g/mol [1]

-

Melting Point: 209-215 °C[1]

-

Optical Rotation: [α]²⁰/D = +8 ± 2° (c=1 in H₂O)[1]

Characterization and Quality Control

To confirm the identity and purity of the synthesized H-L-Trp-OAll HCl, the following analytical techniques are recommended.

Spectroscopic Analysis

-

¹H NMR (Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the tryptophan backbone, the indole ring protons, and the allyl group protons. The integration of these peaks should correspond to the expected number of protons.

-

¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the molecule, including the ester carbonyl carbon.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands to look for include the N-H stretch of the ammonium salt, the C=O stretch of the ester, and the C=C stretch of the allyl group.

Chromatographic Analysis

-

HPLC (High-Performance Liquid Chromatography): Purity can be assessed using a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[2] Detection at 280 nm is suitable due to the indole chromophore.

Mass Spectrometry

-

ESI-MS (Electrospray Ionization Mass Spectrometry): This will confirm the molecular weight of the protonated molecule [M+H]⁺.

Safety and Handling

-

Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Allyl alcohol is toxic and flammable. Avoid inhalation and contact with skin.

-

Hydrogen chloride gas is generated during the reaction and is corrosive and toxic. Ensure adequate ventilation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure all reagents are anhydrous. |

| Loss during work-up | Ensure complete precipitation by using sufficient anhydrous ether and cooling. | |

| Dark-colored product | Side reactions involving the indole ring | Perform the reaction at the lowest effective temperature and for the minimum time necessary. Consider a nitrogen atmosphere. |

| Product is an oil, not a solid | Residual solvent or impurities | Triturate with fresh anhydrous ether, or attempt recrystallization from a suitable solvent system (e.g., ethanol/ether). |

References

- BenchChem. (2025). A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis: H-Trp-OMe HCl in Focus. BenchChem.

- AAPPTec. (n.d.).

- ResearchGate. (n.d.). A Highly Efficient Conversion of a Simple Derivative of the Amino Acid Proline into a Nearly Enantiomerically Pure N-Protected Allyl Amine: Use of Thionyl Chloride to Promote the Peterson Olefination.

- Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- ResearchGate. (n.d.). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC.

- Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of L-Tryptophan Methyl Ester Hydrochloride. BenchChem.

- Arai, I., & Muramatsu, I. (2002). A simple and convenient method for esterification of tryptophan and other amino acids. ChemInform, 33(18).

- Google Patents. (n.d.). The preparation method of tryptophan esters hydrochloride.

- Chem-Impex. (n.d.). L-Tryptophan allyl ester hydrochloride. Chem-Impex.

- Google Patents. (n.d.). Preparing method for tryptophan ester hydrochloride.

- Toste, F. D., et al. (2011). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 133(46), 18831-18840.

- Stark, C. B. W. (2020).

- Organic Chemistry Portal. (n.d.).

- Chemistry Steps. (2021).

- Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.

- Furia, M., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(104), 85838-85845.

- Wikipedia. (n.d.).

- OperaChem. (2024).

- ResearchGate. (n.d.). What are a good methods for reaction of amino acids with thionyl chloride?.

- Lorenz, H., et al. (2022).

- ResearchGate. (n.d.). Synthesis of mix-1·HCl from l-tryptophan ester hydrochloride.

- Behr, A., & Eilting, J. (2008). Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production. Chemical Engineering & Technology, 31(5), 748-752.

- Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal.

- ResearchGate. (n.d.). How to synthesize long chain(10-16) neutral ester of tryptophan?.

- Reddit. (2022).

- Sigler, P. B., et al. (1983). Purification and characterization of trp aporepressor. Proceedings of the National Academy of Sciences, 80(8), 2177-2181.

- National Center for Biotechnology Information. (n.d.).

- Pall Corporation. (n.d.). Analytical Methodology for Evaluating Purifiers Containing a Novel Purification Medium for Hydrogen Chloride Gas.

- YouTube. (2011). Y12 Non-metals. Lab preparation of Hydrogen Chloride and Hydrochloric Acid. YouTube.

Sources

Application Note: Synthesis of Muramyl Dipeptide (MDP) Tryptophan Derivatives Using H-L-Trp-OAll HCl

Abstract & Introduction

Muramyl Dipeptide (MDP), or N-acetylmuramyl-L-alanyl-D-isoglutamine, is the minimal bioactive peptidoglycan motif recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain 2).[1][2][3] Upon binding, MDP triggers a signaling cascade leading to NF-κB activation and cytokine production.[4]

While potent, native MDP suffers from rapid elimination and poor cellular uptake due to its hydrophilicity. The introduction of lipophilic or aromatic residues, such as L-Tryptophan (Trp) , is a proven strategy to enhance membrane permeability and receptor residence time.

This guide details the synthesis of MurNAc-L-Ala-D-isoGln-L-Trp-OH , a lipophilic MDP derivative. The protocol utilizes H-L-Trp-OAll HCl (L-Tryptophan Allyl Ester Hydrochloride) as a critical building block. The Allyl ester (OAll) protection is chosen for its orthogonality : it can be removed under mild, neutral conditions using Palladium(0) catalysis, preserving the acid-sensitive glycosidic linkages and avoiding the harsh conditions (e.g., HF or strong TFA) often required for other protecting groups.

Chemical Strategy & Mechanism[5][6]

The synthesis follows a convergent solution-phase strategy. The core MDP acid (MurNAc-L-Ala-D-isoGln-OH) is coupled to the amine of the tryptophan building block.

Why H-L-Trp-OAll HCl?

-

C-Terminal Protection: Prevents self-polymerization of the Tryptophan during coupling.

-

Orthogonality: The Allyl group is stable to the basic conditions of Fmoc removal and the mild acidic conditions of Boc removal.

-

Mild Deprotection: Cleavage occurs via

-allyl palladium complexes, using a scavenger (phenylsilane) to trap the allyl cation. This ensures the integrity of the muramic acid sugar moiety.

Reaction Scheme Visualization

The following diagram outlines the convergent synthesis and deprotection workflow.

Figure 1: Convergent synthesis workflow for MDP-Trp derivatives using Allyl protection strategy.

Experimental Protocols

Materials Required

| Component | Specification | Role |

| H-L-Trp-OAll HCl | >98% Purity | Amine Building Block |

| MDP Acid | MurNAc-L-Ala-D-isoGln-OH | Carboxyl Component |

| HATU | Coupling Reagent | Activator |

| DIEA | N,N-Diisopropylethylamine | Base |

| Pd(PPh3)4 | Tetrakis(triphenylphosphine)palladium(0) | Catalyst (Deprotection) |

| PhSiH3 | Phenylsilane | Allyl Scavenger |

| DMF | Anhydrous | Solvent |

Protocol A: Coupling Reaction

Objective: Attach the Tryptophan moiety to the MDP core.

-

Preparation of MDP Solution:

-

Dissolve 1.0 equivalent (eq) of MDP acid in anhydrous DMF (concentration ~0.1 M).

-

Add 1.1 eq of HATU and 2.0 eq of DIEA. Stir for 5 minutes at 0°C to activate the carboxyl group.

-

-

Neutralization of H-L-Trp-OAll HCl:

-

In a separate vial, dissolve 1.1 eq of H-L-Trp-OAll HCl in minimal DMF.

-

Add 1.1 eq of DIEA to neutralize the hydrochloride salt (generating the free amine). Critical: Do not use excess base here to avoid racemization of the sensitive isoglutamine center.

-

-

Coupling:

-

Add the neutralized Trp solution to the activated MDP solution dropwise.

-

Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours under nitrogen atmosphere.

-

-

Monitoring:

-

Monitor via LC-MS. Look for the disappearance of MDP acid (M+) and appearance of the coupled ester mass.

-

-

Workup:

-

Dilute with EtOAc. Wash sequentially with 5% citric acid, saturated NaHCO3, and brine.

-

Dry over Na2SO4 and concentrate. Flash chromatography (DCM/MeOH gradient) yields the protected intermediate MurNAc-L-Ala-D-isoGln-L-Trp-OAll .

-

Protocol B: Palladium-Catalyzed Allyl Deprotection

Objective: Remove the C-terminal Allyl group to yield the free acid.

-

Catalyst Preparation:

-

Dissolve the protected intermediate (from Protocol A) in dry DCM/DMF (1:1 ratio).

-

Add Phenylsilane (PhSiH3) (10 eq). This acts as the scavenger for the

-allyl complex. Note: Phenylsilane is superior to morpholine or tributyltin hydride for efficiency and toxicity.

-

-

De-allylation:

-

Add Pd(PPh3)4 (0.05 eq / 5 mol%) under an inert argon atmosphere.

-

Stir at RT for 30–60 minutes in the dark (Pd catalyst is light sensitive).

-

-

Quenching & Purification:

-

Concentrate the solvent in vacuo.

-

Precipitate the crude peptide using cold diethyl ether (triturates the Pd byproducts).

-

Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

-

Lyophilize to obtain the white powder MurNAc-L-Ala-D-isoGln-L-Trp-OH .

-

Analytical Validation

To ensure the protocol was successful, the following data points must be verified:

| Analytical Method | Expected Result | Interpretation |

| ESI-MS | [M+H]+ corresponds to calc. mass | Confirms identity. |

| 1H NMR (DMSO-d6) | Absence of Allyl signals | Signals at |

| 1H NMR (Indole) | Indole NH singlet (~10.8 ppm) | Confirms integrity of the Tryptophan side chain. |

| HPLC | Single peak (>95% purity) | Confirms homogeneity. |

Biological Context: NOD2 Signaling Pathway[1][2][3][4][7]

The synthesized derivative is designed to activate the NOD2 receptor. Understanding the downstream signaling is crucial for assay development.

Figure 2: The NOD2 signaling cascade activated by Muramyl Dipeptide derivatives.

References

-

Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[1][2][3][4][5] Journal of Biological Chemistry.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of Allyl protection orthogonality).

-

Gomez-Martinez, P., et al. (2000). Solid-phase synthesis of muramyl dipeptide (MDP) derivatives using a multipin method.[6] Bioorganic & Medicinal Chemistry Letters.

-

Thayer, D. A., et al. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage Application Notes.

Sources

- 1. Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]

- 4. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-phase synthesis of muramyl dipeptide (MDP) derivatives using a multipin method [pascal-francis.inist.fr]

Troubleshooting & Optimization

Optimizing reaction time for H-L-Trp-oall hcl hydrolysis

This guide serves as a technical support resource for the optimization of H-L-Trp-OAll·HCl (L-Tryptophan allyl ester hydrochloride) cleavage. While often colloquially referred to as "hydrolysis," the removal of the allyl protecting group is most effectively achieved via Palladium(0)-catalyzed allyl transfer or Enzymatic hydrolysis . Traditional acid/base hydrolysis is generally avoided due to the sensitivity of the Tryptophan indole ring and the risk of racemization.

Part 1: Executive Technical Summary

Compound: H-L-Trp-OAll·HCl (MW: ~280.75 g/mol ) Target Transformation: Deprotection to yield L-Tryptophan (H-L-Trp-OH). Critical Constraints:

-

Indole Sensitivity: Susceptible to oxidative degradation (pinking/browning) under aerobic or harsh acidic conditions.

-

Chiral Integrity: Risk of racemization (L

D/L) under strong basic hydrolysis. -

Kinetic Stalling: Common in Pd-catalyzed reactions due to catalyst poisoning by oxygen or insufficient scavenger.

Part 2: Optimized Protocols (The "Gold Standard")

Method A: Palladium(0)-Catalyzed Allyl Transfer (Chemical Synthesis)

Best for: High-purity organic synthesis, peptide synthesis, and drug intermediate preparation.

Optimized Reaction Time: 15 – 45 minutes.

| Parameter | Standard Condition | Optimized Condition | Reason for Optimization |

| Catalyst | Pd(PPh | Pd(PPh | Fresh catalyst works faster; excess Pd complicates cleanup. |

| Scavenger | Morpholine | Phenylsilane (PhSiH | PhSiH |

| Solvent | DCM or THF | Anhydrous DCM/MeOH (1:1) | Methanol helps solubilize the zwitterionic Trp product, preventing precipitation on the catalyst. |

| Atmosphere | Air/Open Flask | Strict Argon/Nitrogen | Oxygen oxidizes Pd(0) to inactive Pd(II) and degrades Trp. |

Step-by-Step Workflow:

-

Dissolution: Dissolve H-L-Trp-OAll·HCl (1 eq) in degassed DCM/MeOH (0.1 M concentration).

-

Scavenger Addition: Add Phenylsilane (3 eq) or NDMBA (3 eq).

-

Catalyst Injection: Add Pd(PPh

) -

Monitoring: Stir at 20°C. Spot TLC every 10 mins.

-

Quench: Precipitate product with Et

O or extract with dilute aqueous buffer (pH 6).

Method B: Enzymatic Hydrolysis (Biocatalysis)

Best for: Kinetic resolution or "Green Chemistry" applications.

Optimized Reaction Time: 2 – 6 hours.

-

Enzyme: Pig Liver Esterase (PLE) or Bacillus sp. esterases.

-

Buffer: Phosphate Buffer (pH 7.0 - 7.5). Avoid pH > 8.0 to prevent racemization.

-

Co-solvent: 10% DMSO to improve substrate solubility.

Part 3: Visualization of Workflows

Figure 1: Reaction Logic & Troubleshooting Flow

Caption: Decision matrix for selecting the deprotection route and troubleshooting common kinetic or stability failures.

Part 4: Technical Support Q&A (Troubleshooting)

Category 1: Reaction Kinetics (Speed)

Q1: My Pd-catalyzed reaction stalls at 50% conversion after 2 hours. Adding more catalyst doesn't help. Why?

-

Diagnosis: This is likely due to the "Black Metal" effect or precipitation. The free amino acid (L-Trp) is zwitterionic and poorly soluble in pure DCM/THF. It precipitates on the catalyst surface, deactivating it.

-

Solution:

-

Switch solvent to a DCM/Methanol (1:1) mixture to keep the product solubilized.

-

Use Phenylsilane as the scavenger instead of morpholine; the kinetics are faster, preventing catalyst aggregation.

-

Q2: I am using standard hydrolysis (NaOH/Water), but the reaction takes 12+ hours and yield is low. Why?

-

Diagnosis: Allyl esters are designed to be stable against mild hydrolysis. They are not "activated" esters. Using strong base (NaOH) forces the reaction but competes with racemization (extraction of the

-proton) and oxidative degradation of the indole ring at high pH. -

Correction: Stop using NaOH. Switch to the Pd(0) method. If you must use aqueous hydrolysis, use Lithium Hydroxide (LiOH) at 0°C in THF/Water (3:1) to minimize side reactions, but expect slow kinetics.

Category 2: Product Purity & Stability

Q3: The reaction mixture turned from pale yellow to bright pink/purple. Is my product ruined?

-

Diagnosis: This indicates Indole Oxidation . Tryptophan is highly sensitive to reactive oxygen species (ROS), forming hydroxypyrroloindole derivatives (pink/purple chromophores).

-

Solution:

-

Ensure the reaction vessel is purged with Argon before adding the catalyst.

-

Add a reducing agent stabilizer like Dithiothreitol (DTT) or Ascorbic Acid if compatible with your downstream steps (Note: DTT can poison Pd catalysts, so use only in enzymatic/hydrolytic routes). For Pd routes, strict oxygen exclusion is the only cure.

-

Q4: How do I remove the Palladium catalyst completely? My product is grey.

-

Protocol:

-

After the reaction, add a metal scavenger resin (e.g., Smopex® or SiliaMetS® Thiol ) and stir for 30 mins.

-

Alternatively, wash the organic phase with 0.1M Sodium Diethyldithiocarbamate solution. This complexes Pd into a water-soluble form.

-

Part 5: References

-

Guibe, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium Allyl Transfer Applications to Carboxylic Acids, Alcohols, Thiols, and Amines". Tetrahedron, 54(13), 2967-3042. Link

-

Thayer, J. D., et al. (2016). "Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis". Journal of Peptide Science, 22(10). Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[1][2] Chemical Reviews, 109(6), 2455–2504. Link

-

BenchChem Protocols. (2025). "Deprotection of H-Trp-OMe HCl". (Adapted for Allyl context). Link

Sources

Validation & Comparative

Technical Comparison: H-L-Trp-OAll HCl vs. H-L-Trp-OMe HCl Deprotection

Topic: H-L-Trp-OAll HCl vs. H-L-Trp-OMe HCl Deprotection Efficiency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Indole Paradox

For the peptide chemist, Tryptophan (Trp) represents a unique challenge.[1] Its electron-rich indole ring is susceptible to oxidation, electrophilic aromatic substitution, and racemization, particularly during C-terminal deprotection.

This guide compares two standard C-terminal protection strategies: Allyl esters (H-L-Trp-OAll) and Methyl esters (H-L-Trp-OMe) .

-

H-L-Trp-OAll HCl offers superior orthogonality and enantiomeric retention but requires transition metal catalysis (Pd) and strict scavenging protocols to prevent indole alkylation.

-

H-L-Trp-OMe HCl offers cost-efficiency and scalability but suffers from poor orthogonality with Fmoc chemistry and a high risk of racemization during saponification.

Recommendation: Use H-L-Trp-OAll for complex, convergent peptide synthesis or when high optical purity (>99% ee) is non-negotiable. Reserve H-L-Trp-OMe for simple, solution-phase fragments where basic conditions are tolerated.

Mechanistic Workflows & Signaling Pathways

To understand the efficiency differences, we must visualize the cleavage mechanisms. The failure modes for Trp are distinct in each pathway.

A. Palladium-Catalyzed Allyl Deprotection (H-L-Trp-OAll)

The cleavage of the allyl ester proceeds via a

Figure 1: Catalytic cycle of Allyl deprotection. Note the critical branch point where the Scavenger prevents Indole alkylation.

B. Base-Mediated Saponification (H-L-Trp-OMe)

Methyl ester hydrolysis relies on nucleophilic attack by hydroxide. The failure mode is racemization . The

Figure 2: Saponification pathway showing the competing enolization route leading to racemization.

Critical Performance Analysis

Orthogonality

-

H-L-Trp-OAll: True Orthogonality. The allyl ester is stable to TFA (Boc removal) and Piperidine (Fmoc removal). It can be removed selectively in the presence of almost all other protecting groups using Pd(0).

-

H-L-Trp-OMe: Limited Orthogonality. Methyl esters are stable to TFA but are labile to strong bases. Crucially, you cannot remove a methyl ester without removing an N-terminal Fmoc group , as both require base. This limits Trp-OMe primarily to Boc-chemistry or solution-phase synthesis where the N-terminus is already capped.

Side Reaction Profile

| Feature | H-L-Trp-OAll (Allyl) | H-L-Trp-OMe (Methyl) |

| Primary Reagent | Pd(PPh | LiOH / NaOH |

| Racemization Risk | Low (< 0.5%) . Neutral conditions preserve chirality. | High (2–15%) . Dependent on base strength and reaction time. |

| Indole Alkylation | Moderate Risk . The "Allyl Cation" can attack the indole C2. Must use PhSiH | None . |

| Indole Oxidation | Low . Reaction is often performed under N | Moderate . Basic aqueous conditions promote oxidative degradation of indole. |

| Reaction Time | Fast (15–60 min). | Slow (2–12 hours). |

The "Scavenger" Necessity for Trp-OAll

In standard allyl deprotection, morpholine is often used as a scavenger. However, for Tryptophan, Phenylsilane (PhSiH

-

Why? Phenylsilane acts as a hydride donor, rapidly reducing the

-allyl palladium complex to propene gas, which escapes the system. This is kinetically faster than the reaction of the allyl complex with the indole ring.

Experimental Protocols (Self-Validating)

Protocol A: Pd-Catalyzed Cleavage of H-L-Trp-OAll

Best for: High-value intermediates, convergent synthesis, Fmoc-compatible routes.

Materials:

-

Substrate: H-L-Trp-OAll HCl (or peptide derivative)

-

Catalyst: Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

) -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

-

Dissolution: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon. Note: Oxygen poisons the Pd(0) catalyst.

-

Scavenger Addition: Add Phenylsilane (10.0 eq). Crucial: Do not skimp on this. Excess silane ensures rapid quenching of the allyl species.

-

Catalyst Addition: Add Pd(PPh

) -

Reaction: Stir at room temperature for 30–60 minutes.

-

Validation (TLC/HPLC): Check for the disappearance of the starting material.

-

Self-Check: If the reaction stalls, do NOT add base. Add fresh catalyst and more silane.

-

-

Work-up: Evaporate DCM. The residue will contain silicon byproducts. Triturate with Diethyl Ether or Hexane to precipitate the peptide/amino acid, washing away the silane and catalyst ligands.

Protocol B: Lithium Hydroxide Hydrolysis of H-L-Trp-OMe

Best for: Simple fragments, Boc-chemistry, cost-sensitive scale-up.

Materials:

-

Substrate: H-L-Trp-OMe HCl

-

Reagent: LiOH

H -

Solvent: THF / Water (3:1 mixture)

Step-by-Step:

-

Dissolution: Dissolve substrate (1.0 eq) in THF/Water (3:1) at 0°C (Ice bath). Note: Low temperature is critical to suppress racemization.

-

Base Addition: Add LiOH (1.5 – 2.0 eq) dropwise.

-

Monitoring: Monitor pH. Maintain pH 10–11. Do not exceed pH 12.

-

Self-Check: If the solution turns dark/brown, indole oxidation is occurring. Purge with Argon immediately.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to RT only if necessary.

-

Quench: Carefully acidify to pH 3-4 using 1M HCl or Citric Acid. Do not use strong mineral acids if Boc groups are present.

-

Extraction: Extract with Ethyl Acetate.

Summary Data Comparison

| Metric | H-L-Trp-OAll HCl | H-L-Trp-OMe HCl |

| Yield (Isolated) | 85 – 95% | 70 – 85% |

| Enantiomeric Excess (ee) | > 99% (No Racemization) | 90 – 98% (Variable) |

| Reagent Cost | High (Palladium) | Low (Lithium Hydroxide) |

| Scalability | Moderate (Catalyst cost) | High |

| Fmoc Compatibility | Yes | No |

| Major Risk | Indole Alkylation (if scavenger fails) | Racemization & Indole Oxidation |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Comprehensive review detailing the orthogonality of Allyl vs. Methyl esters.

-

Thieriet, N., et al. (2000). Solid-Phase Synthesis of Peptides Containing Allyl Esters. Demonstrates the use of Phenylsilane as a superior scavenger for Pd-catalyzed deprotection.

-

Guibe, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium pi-Allyl Methodology. Tetrahedron. The definitive guide on the mechanism of Pd-allyl cleavage.

-

Biotage Application Note. (2023). Room temperature allyl ester and alloc deprotections. Provides experimental validation of atmospheric conditions for Pd-cleavage.

-

BenchChem. (2025).[3] A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis. Specific data on Trp indole sensitivity during saponification.

Sources

Comprehensive 1H NMR Spectral Analysis of H-L-Trp-OAll·HCl: A Comparative Guide for Peptide Synthesis

Executive Summary & Strategic Context

As peptide therapeutics grow in structural complexity—spanning cyclic, branched, and stapled architectures—the demand for highly specific, orthogonal protecting groups has surged. H-L-Trp-OAll·HCl (L-Tryptophan allyl ester hydrochloride) serves as a critical building block in advanced Solid-Phase Peptide Synthesis (SPPS). The allyl (OAll) ester provides a robust C-terminal protecting group that remains completely stable under both standard Fmoc (mildly basic) and Boc (highly acidic) synthesis conditions.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of the allyl ester against traditional methyl and benzyl alternatives. Furthermore, this guide establishes a self-validating 1H NMR analytical framework to ensure the structural integrity of H-L-Trp-OAll·HCl prior to its integration into high-value drug development workflows.

Comparative Performance: Allyl vs. Traditional Esters

Selecting the correct C-terminal protecting group for Tryptophan is a delicate balance between stability during chain elongation and the mildness of the final deprotection conditions.

-

H-L-Trp-OMe·HCl (Methyl Ester):

-

Deprotection Mechanism: Requires harsh saponification (NaOH/LiOH).

-

Causality & Limitations: High pH environments can lead to base-catalyzed racemization at the

-carbon. In complex sequences, prolonged exposure to aqueous base often triggers unwanted side reactions, making it unsuitable for sensitive therapeutic peptides.

-

-

H-L-Trp-OBzl·HCl (Benzyl Ester):

-

Deprotection Mechanism: Requires strong acids (e.g., HF, TFMSA) or catalytic hydrogenation (H

/Pd-C). -

Causality & Limitations: Catalytic hydrogenation carries a severe risk of reducing the electron-rich indole ring of Tryptophan into an indoline derivative. Strong acids can cause irreversible alkylation of the indole ring by carbocations generated during global deprotection.

-

-

H-L-Trp-OAll·HCl (Allyl Ester):

-

Deprotection Mechanism: Achieved via the Tsuji-Trost reaction using Palladium(0) catalysts (e.g., Pd(PPh

) -

Causality & Advantages: This highly orthogonal approach leaves the sensitive indole ring untouched and prevents racemization. The selective deprotection allows for the synthesis of complex peptides without compromising sensitive functionalities[1].

-

1H NMR Spectral Signatures: A Self-Validating Analytical Framework

To confirm the structural integrity of H-L-Trp-OAll·HCl, high-resolution 1H NMR is the gold standard[3]. The spectrum must validate three distinct molecular regions: the indole side chain, the chiral amino acid backbone, and the ester moiety.

The data below summarizes the quantitative chemical shifts, demonstrating how the ester selection fundamentally alters the spectral landscape.

Table 1: Comparative 1H NMR Chemical Shifts (DMSO-d , 400 MHz)

| Proton Environment | H-L-Trp-OAll·HCl (Allyl) | H-L-Trp-OMe·HCl (Methyl) | H-L-Trp-OBzl·HCl (Benzyl) | Multiplicity & Integration |

| Indole NH | ~11.05 ppm | ~11.05 ppm | ~11.05 ppm | Singlet (1H) |

| Amine (NH | ~8.60 ppm | ~8.60 ppm | ~8.60 ppm | Broad Singlet (3H) |

| Aromatic (Indole) | 6.95 - 7.55 ppm | 6.95 - 7.55 ppm | 6.95 - 7.55 ppm | Multiplets (5H) |

| Ester Aromatic | - | - | ~7.35 ppm | Multiplet (5H, Benzyl) |

| Allyl Internal (-CH=) | ~5.85 ppm | - | - | Multiplet (ddt, 1H) |

| Allyl Terminal (=CH | ~5.20 - 5.30 ppm | - | - | Multiplets (dq, 2H) |

| Ester -O-CH | ~4.62 ppm | - | ~5.15 ppm | Doublet (2H, Allyl) / Singlet (Benzyl) |

| Ester -O-CH | - | ~3.65 ppm | - | Singlet (3H, Methyl) |

| ~4.25 ppm | ~4.20 ppm | ~4.30 ppm | Triplet/Multiplet (1H) | |

| ~3.35 ppm | ~3.35 ppm | ~3.35 ppm | Multiplet (2H) |

Mechanistic Insight: The allyl group produces a highly diagnostic splitting pattern due to complex J-coupling. The internal alkene proton (~5.85 ppm) couples with the terminal alkene protons (~5.25 ppm) and the oxymethylene protons (~4.62 ppm), creating a definitive spectral fingerprint that instantly differentiates it from methyl or benzyl derivatives.

Experimental Methodology: Self-Validating 1H NMR Protocol

To ensure absolute trustworthiness in your analytical data, follow this self-validating protocol for the acquisition of 1H NMR spectra for amino acid hydrochlorides[3].

Step 1: Sample Preparation

-

Weigh exactly 15 mg of lyophilized H-L-Trp-OAll·HCl.

-

Dissolve the compound in 0.6 mL of anhydrous DMSO-d

containing 0.03% v/v Tetramethylsilane (TMS). -

Causality: DMSO-d

is selected over CDCl

Step 2: Spectral Acquisition

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the spectrum at 298 K using a 400 MHz or 600 MHz spectrometer.

-

Set the spectral width to ~6,000 Hz, acquisition time to 1.5 seconds, and utilize a minimum of 64 scans[3].

-

Causality: 64 scans are required to ensure an adequate signal-to-noise ratio for the terminal allyl protons, which exhibit complex splitting and lower relative peak heights.

Step 3: The Self-Validation Checkpoint (Critical)

-

Action: Calibrate the TMS peak to exactly 0.00 ppm. Integrate the Indole NH peak and set its value to exactly 1.00.

-

Validation: The allyl oxymethylene (-O-CH

-) doublet at ~4.62 ppm must integrate to exactly 2.00 ± 0.05. -

System Logic: If the integration is < 1.90, it indicates incomplete esterification or partial hydrolysis back to the free acid. If the

-CH

Analytical Workflow Visualization

Fig 1: Self-validating 1H NMR workflow for structural verification of H-L-Trp-OAll·HCl.

References

- Vulcanchem. "Fmoc-Asp(OAll)-OH - 146982-24-3" (Contextual application of Allyl Ester protecting groups in SPPS).

- Cardiff University. "Synthesis and Biological Studies of Cyclic Peptides" (Palladium-catalyzed deprotection of allyl protecting groups).

- National Institutes of Health (PMC). "1H-NMR analysis provides a metabolomic profile of patients with multiple sclerosis" (Standardized 1H-NMR acquisition parameters for Tryptophan and related metabolites).

Sources

A Comparative Guide to the Mass Spectrometry Characterization of L-Tryptophan Allyl Ester HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the mass spectrometric characterization of L-Tryptophan allyl ester hydrochloride (L-Trp-OAll·HCl), a versatile building block in pharmaceutical and biochemical research.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a comparative perspective, grounding instrumental choices in the principles of scientific integrity and field-proven expertise. We will explore the nuances of ionization and fragmentation, compare mass spectrometry with alternative analytical techniques, and provide detailed experimental protocols to ensure the reproducibility and validity of your results.

Introduction to L-Tryptophan Allyl Ester HCl